5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an aminoethyl group, followed by hydroxylation at the desired position. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminoethyl)-3-hydroxycyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.
5-(2-Aminoethyl)-2-hydroxycyclohexanone: Similar structure but with the hydroxyl group at a different position.
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-ol: Similar structure but with an additional hydroxyl group.
Uniqueness
5-(2-Aminoethyl)-3-hydroxycyclohex-2-en-1-one is unique due to the specific positioning of the aminoethyl and hydroxyl groups on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c9-2-1-6-3-7(10)5-8(11)4-6/h5-6,10H,1-4,9H2 |
InChI Key |
CFZUEIJIYJHOBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.